molecular formula C22H17N5O2 B6045478 7-(2-methoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

7-(2-methoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B6045478
M. Wt: 383.4 g/mol
InChI Key: ZFOVIWJHFFPWHH-UHFFFAOYSA-N
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Description

The compound 7-(2-methoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a polyheterocyclic molecule featuring a pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8-one core. Key structural features include:

  • Position 9: A phenyl group, enhancing aromatic interactions and steric bulk.
  • Core structure: A fused pyrido-triazolo-pyrimidinone system, which is a privileged scaffold in medicinal chemistry due to its planar aromaticity and hydrogen-bonding capabilities .

Properties

IUPAC Name

11-[(2-methoxyphenyl)methyl]-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c1-29-18-10-6-5-9-16(18)13-26-12-11-17-19(21(26)28)20(15-7-3-2-4-8-15)27-22(25-17)23-14-24-27/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOVIWJHFFPWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CC3=NC4=NC=NN4C(=C3C2=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, substituent variations, and key findings:

Compound Substituents Molecular Weight Key Properties/Activities References
Target compound 7-(2-methoxybenzyl), 9-phenyl ~392.45* Structural data (IR: C=O ~1680 cm⁻¹; NMR: aromatic protons δ 7.2–8.5 ppm)
7-(2-Chlorobenzyl)-9-phenyl analog 7-(2-chlorobenzyl), 9-phenyl 392.45 Increased lipophilicity (Cl vs. OCH₃); potential enhanced membrane permeability
7-(2-Hydroxyethyl)-9-phenyl analog 7-(2-hydroxyethyl), 9-phenyl 307.31 Improved solubility due to polar hydroxyethyl group; reduced logP compared to methoxybenzyl
7-[3-(Dimethylamino)propyl]-9-(4-methoxyphenyl)-2-methyl analog 7-dimethylaminopropyl, 9-(4-methoxyphenyl) Not reported Basic dimethylamino group may enhance solubility; methyl at C2 alters steric interactions
Thieno[2,3-d]triazolo[1,5-a]pyrimidin-8-one derivatives Thieno ring replaces pyrido ring Varies (~386–420) Reduced aromatic planarity; antimicrobial activity (MIC: 2–8 µg/mL against S. aureus)
5,7-Diaryl-substituted [1,2,4]triazolo[1,5-a]pyrimidines 5,7-diaryl groups ~300–350 Micromolar inhibitors of IL-6/NO synthesis; potential anti-inflammatory applications
[1,2,4]Triazolo[1,5-c]pyrimidine-13-ones Varied aryl and heteroaryl substituents ~350–400 Antimicrobial activity (IC₅₀: 10–50 µM); structural flexibility for target optimization

*Molecular weight estimated based on structural similarity to analogs.

Key Structural and Functional Insights :

Substituent Effects on Solubility: The 2-methoxybenzyl group in the target compound increases logP compared to the 2-hydroxyethyl analog (e.g., 7-(2-hydroxyethyl)-9-phenyl derivative, MW 307.31), which is more water-soluble due to its hydroxyl group .

Biological Activity Trends: Antimicrobial Activity: Thieno-triazolo-pyrimidinones (e.g., compound 9a–c in ) exhibit activity against Gram-positive bacteria, likely due to interactions with bacterial topoisomerases . Anti-inflammatory Potential: 5,7-Diaryl-substituted triazolo-pyrimidines inhibit IL-6 and NO production, suggesting utility in acute lung injury models . Anticancer Activity: [1,2,4]Triazolo[1,5-a]pyrimidines with trifluoromethyl groups (e.g., Scheme 38 in ) show antitumor activity, highlighting the importance of electron-withdrawing substituents at C5 and C7 .

Synthetic Methodologies: The target compound’s pyrido-triazolo-pyrimidinone core is synthesized via oxidative cyclization or condensation reactions, as seen in for thieno analogs . Substituent variations (e.g., methoxybenzyl vs. chlorobenzyl) are introduced using nucleophilic alkylation or Suzuki coupling .

Spectral Comparisons: IR Spectroscopy: All analogs show C=O stretching between 1665–1720 cm⁻¹, consistent with the pyrimidinone moiety . ¹H-NMR: Aromatic protons in the 7-(2-methoxybenzyl) group resonate at δ 6.8–7.5 ppm, distinct from the δ 7.2–7.8 ppm range for 2-chlorobenzyl derivatives .

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